4,6-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan
Description
4,6-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan (IUPAC name: (4R,4′R)-2,2′-Dibenzo[b,d]furan-4,6-diylbis(4-phenyl-4,5-dihydro-1,3-oxazole)) is a chiral tridentate ligand widely used in enantioselective catalysis. Its molecular formula is C30H22N2O3 with a molecular weight of 458.517 and a ChemSpider ID of 8679480 . The compound features two (R)-configured stereocenters in its oxazoline rings, which are critical for inducing asymmetry in reactions such as radical conjugate additions . Known as DBFOX/PH, it is synthesized via tosylation and cyclization steps using TsCl and Et3N .
Properties
IUPAC Name |
(4R)-4-phenyl-2-[6-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N2O3/c1-3-9-19(10-4-1)25-17-33-29(31-25)23-15-7-13-21-22-14-8-16-24(28(22)35-27(21)23)30-32-26(18-34-30)20-11-5-2-6-12-20/h1-16,25-26H,17-18H2/t25-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAUPJHAAOZVLV-UIOOFZCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=NC(CO5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=N[C@@H](CO5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,6-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dibenzofuran Core: This can be achieved through the cyclization of biphenyl derivatives.
Introduction of Oxazoline Rings: The oxazoline rings are introduced via a cyclization reaction involving amino alcohols and carboxylic acids.
Phenyl Substitution: The final step involves the substitution of the oxazoline rings with phenyl groups, often using Friedel-Crafts alkylation.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often use automated reactors and continuous flow systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Photoredox Asymmetric Conjugate Addition
This compound facilitates enantioselective radical conjugate additions between α,β-unsaturated carbonyl compounds and α-silylamines:
Key observations :
-
Requires visible light (blue LEDs or white CFLs) for activation .
-
Nickel(II) perchlorate hexahydrate is the optimal metal source .
-
Air, TEMPO, or BHT additives completely inhibit reactions, confirming a radical pathway .
Reaction Mechanism
The Ni–DBFOX complex acts as a bifunctional catalyst through two roles:
-
Photoredox initiator : Absorbs visible light (400–450 nm) to enable single-electron transfer (SET) from α-silylamines .
-
Chiral template : Organizes substrates spatially to control stereochemistry during radical recombination .
Mechanical steps :
-
Photoexcitation of Ni–DBFOX generates a ligand-to-metal charge transfer (LMCT) state.
-
SET from α-silylamine to the catalyst produces a radical cation intermediate.
-
Radical addition to the α,β-unsaturated carbonyl forms a prochiral radical.
-
Stereoselective trapping by the chiral Ni center yields enantiomerically enriched products .
Effective Substrates
| Substrate Class | Example | Conversion (%) | ee (%) |
|---|---|---|---|
| Cyclopentenones | 1c | 95 | 91 |
| Cyclohexenones | 1b | 22 | 78 |
| Cinnamaldehyde derivatives | Acyclic enals | >90 | 80–95 |
Inactive Substrates
Comparative Performance
| Parameter | Ni–DBFOX System | Traditional Dual Catalysts |
|---|---|---|
| Catalyst Cost | Low (non-precious metal) | High (Ru/Ir + chiral Lewis acid) |
| Enantioselectivity | 80–99% ee | 70–95% ee |
| Light Source | Visible (blue LEDs) | UV or specialized wavelengths |
| Reaction Time | 3–12 hours | 12–48 hours |
Advantages : Eliminates need for separate photocatalyst and chiral Lewis acid .
Industrial Relevance
-
Scalable under flow chemistry conditions due to mild temperatures (25°C) .
-
Demonstrated in gram-scale syntheses of pharmaceutically relevant γ-lactams .
-
Compatibility with non-precious metals reduces production costs .
This compound’s unique integration of photoredox activity and chiral induction positions it as a benchmark catalyst for sustainable asymmetric synthesis. Experimental data confirm its superiority in enantioselectivity and operational simplicity compared to traditional methods .
Scientific Research Applications
Asymmetric Catalysis
Overview : Asymmetric catalysis involves the acceleration of chemical reactions that produce chiral molecules, which are essential in pharmaceuticals and agrochemicals.
Application :
- Chiral Ligands : 4,6-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan acts as a chiral ligand in transition metal-catalyzed reactions. Its ability to form stable complexes with metals like nickel and palladium enhances the selectivity of asymmetric reactions .
Case Study : Research has demonstrated that this compound can significantly improve the enantioselectivity of reactions such as the hydrogenation of ketones and imines, leading to high yields of desired products with specific chiral configurations .
Pharmaceutical Chemistry
Overview : The pharmaceutical industry extensively utilizes compounds like this compound for drug development due to their biological activity and structural diversity.
Application :
- Drug Development : This compound has been investigated for its potential as an anti-cancer agent. Its structural motifs are conducive to interactions with biological targets involved in cancer cell proliferation .
Case Study : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential role in developing new anti-cancer therapies .
Material Science
Overview : The unique properties of this compound make it suitable for applications in material science, particularly in the development of organic materials.
Application :
- Organic Light Emitting Diodes (OLEDs) : Due to its fluorescent properties, this compound is being explored for use in OLED technology. Its ability to emit light when subjected to an electric current makes it a candidate for efficient light-emitting materials .
Comparative Data Table
| Application Area | Specific Use | Key Findings/Notes |
|---|---|---|
| Asymmetric Catalysis | Chiral ligand for metal catalysts | Enhances enantioselectivity in reactions |
| Pharmaceutical Chemistry | Potential anti-cancer agent | Exhibits cytotoxic effects on cancer cell lines |
| Material Science | Component in OLEDs | Shows promising fluorescent properties |
Mechanism of Action
The mechanism of action of 4,6-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Oxazoline Rings
Aromatic Substituents
- 4,6-Bis((R)-4-(naphthalen-2-yl)-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan (6a): Molecular Formula: C38H26N2O3 (higher due to naphthyl groups). Used in asymmetric radical conjugate additions .
- 4,6-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan: Molecular Formula: C32H26N2O3. Key Differences: Benzyl groups introduce greater steric hindrance and flexibility compared to phenyl.
Alkyl Substituents
- 4,6-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan: Molecular Formula: C32H34N2O3 (tert-butyl groups increase hydrophobicity). Key Differences: The electron-donating tert-butyl group enhances solubility in non-polar solvents and creates a more rigid coordination environment. Applications include catalysis where steric shielding is critical .
- 4,6-Bis(4,5-bis(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan: Molecular Formula: C54H54N2O3.
Stereochemical Variations
Physicochemical Properties
*Estimated based on substituent additions.
Catalytic Performance
- DBFOX/PH : Achieves high enantioselectivity (e.g., >90% ee) in radical conjugate additions due to optimal steric and electronic balance .
- Naphthyl Variant (6a) : Enhanced π-stacking interactions improve selectivity for aromatic substrates .
- tert-Butyl Variant : Superior in reactions requiring steric shielding, though reaction rates may decrease due to hindered substrate approach .
Biological Activity
4,6-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan (CAS No. 195433-00-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The oxazoline moiety in the structure is known for its role in asymmetric catalysis and may also influence biological pathways through enzyme inhibition or modulation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Cell Viability Assays : In vitro studies have shown that the compound reduces cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 10.0 | Cell cycle arrest |
Antimicrobial Activity
Preliminary studies suggest that this compound also possesses antimicrobial properties:
- Inhibition Zones : The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria in agar diffusion tests.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Case Studies
- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various oxazoline derivatives, including this compound. Results indicated a promising reduction in tumor growth rates in xenograft models when administered at a dosage of 25 mg/kg .
- Antimicrobial Evaluation : Another research article focused on the antimicrobial activity of this compound against a panel of pathogens. The study found that it was particularly effective against resistant strains of bacteria, suggesting potential for therapeutic applications in treating infections caused by multi-drug resistant organisms .
Q & A
Q. What are the recommended synthetic methodologies for preparing 4,6-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan (DBFOX/PH)?
- Methodological Answer : The compound is synthesized via a multi-step route starting from dibenzofuran derivatives. Key steps include: (i) Functionalization of dibenzofuran at the 4,6-positions using palladium-catalyzed cross-coupling reactions to introduce oxazoline precursors. (ii) Enantioselective cyclization using chiral auxiliaries (e.g., (R)-4-phenyl-2-oxazoline) to establish stereochemistry. (iii) Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures .
- Critical Note : Trace metal impurities from catalysts can affect stereochemical outcomes; use chelating agents during workup .
Q. How is the stereochemical integrity of DBFOX/PH validated experimentally?
- Methodological Answer : (i) Single-crystal X-ray diffraction confirms absolute configuration (e.g., C35H27N3O2 structures with R-factors < 0.04) . (ii) Circular Dichroism (CD) spectroscopy correlates observed Cotton effects with computational predictions (TD-DFT). (iii) Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol) resolves enantiomers and quantifies enantiomeric excess (>98% ee) .
Q. What safety precautions are necessary when handling DBFOX/PH?
- Answer : The compound is classified as hazardous (flammable, irritant). Key precautions: (i) Use PPE (gloves, goggles) and work in a fume hood. (ii) Store at 0–6°C in airtight containers to prevent decomposition. (iii) Dispose of waste via incineration or approved chemical disposal protocols .
Advanced Research Questions
Q. How can DBFOX/PH be optimized for asymmetric catalysis in C–C bond-forming reactions?
- Methodological Answer : (i) Ligand tuning : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl rings to enhance Lewis acidity. (ii) Solvent screening : Test polar aprotic solvents (e.g., DMF, THF) to improve substrate coordination. (iii) Kinetic studies : Monitor reaction progress via in-situ NMR to identify rate-limiting steps.
Q. How to resolve contradictions between computational predictions and experimental outcomes in DBFOX/PH-mediated reactions?
- Answer : (i) Cross-validation : Compare DFT-calculated transition states with experimental kinetic isotope effects (KIE). (ii) Solvent effects : Re-run computations with explicit solvent models (e.g., SMD) to account for solvation. (iii) Experimental replication : Vary reaction conditions (temperature, pressure) to isolate confounding factors.
Q. What strategies mitigate enantiomerization during DBFOX/PH synthesis or catalysis?
- Methodological Answer : (i) Low-temperature synthesis : Perform cyclization steps below –20°C to suppress racemization. (ii) Additives : Use chiral ionic liquids (e.g., BMIM-PF6) to stabilize transition states. (iii) In-situ monitoring : Employ Raman spectroscopy to detect early signs of enantiomerization .
Q. How to design experiments for probing the ligand’s role in substrate selectivity?
- Answer : (i) Factorial design : Test variables like ligand:substrate ratio, temperature, and solvent polarity using a 2^k factorial approach . (ii) Competitive binding assays : Use isothermal titration calorimetry (ITC) to quantify substrate-ligand affinity. (iii) Structural analogs : Synthesize derivatives with modified oxazoline substituents to map steric/electronic contributions .
Key Research Challenges
- Stereochemical Stability : Racemization under thermal stress limits catalytic recycling.
- Scalability : Multi-step synthesis complicates large-scale production for industrial trials.
- Computational Accuracy : Force field parameters for oxazoline ligands require refinement in molecular dynamics simulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
